1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
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Overview
Description
1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by acylation with acetyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Scientific Research Applications
1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes.
Comparison with Similar Compounds
- 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
- N-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
Comparison: 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
1-(1-benzylbenzimidazol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXGFNIXCEWAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355351 |
Source
|
Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56653-41-9 |
Source
|
Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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